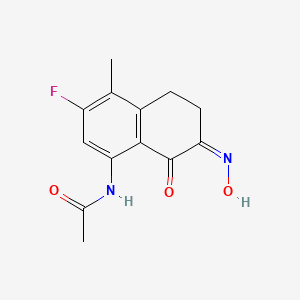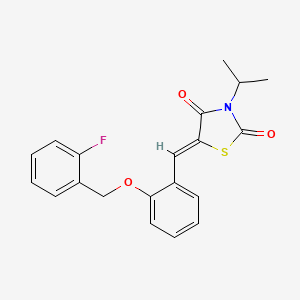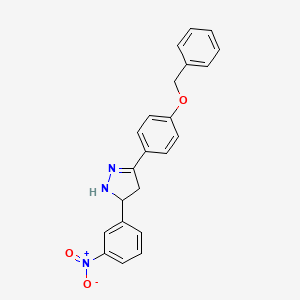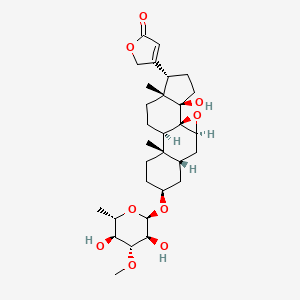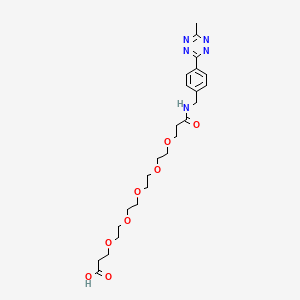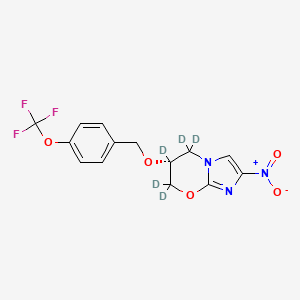
Pretomanid-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pretomanid-D5 is a deuterated form of Pretomanid, a nitroimidazooxazine antimycobacterial agent. Pretomanid is primarily used in the treatment of multi-drug-resistant tuberculosis affecting the lungs. It is generally administered in combination with bedaquiline and linezolid. Pretomanid was developed by the TB Alliance and was approved for medical use in the United States in August 2019 and in the European Union in July 2020 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pretomanid involves several key steps. One efficient and practical protocol involves the preparation of the key intermediate (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions. This is followed by further O-alkylation and intramolecular cyclization to obtain Pretomanid with excellent quality and yield .
Industrial Production Methods: The industrial production of Pretomanid has been optimized to address scalability issues. The new synthetic route provides a more efficient method with characteristics of cheap and easily available raw materials, mild experimental conditions, simple operation, and a ‘one-pot’ procedure, which is suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions: Pretomanid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: The reduction process involves the generation of reactive nitrogen species, predominantly nitric oxide.
Major Products Formed:
Scientific Research Applications
Pretomanid has several scientific research applications, including:
Mechanism of Action
Pretomanid is activated in the mycobacterium by deazaflavin-dependent nitroreductase, an enzyme that uses dihydro-F420 (reduced form) to generate nitric oxide and a highly reactive metabolite. This metabolite attacks the synthesis enzyme DprE2, which is important for the synthesis of cell wall arabinogalactan, to which mycolic acid would be attached. This mechanism is shared with delamanid .
Comparison with Similar Compounds
Bedaquiline: Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP synthase.
Uniqueness of Pretomanid: Pretomanid is unique in its ability to generate reactive nitrogen species, predominantly nitric oxide, which leads to a decrease in intracellular ATP and anaerobic killing. This mechanism of action, combined with its efficient production methods and shorter treatment duration, makes Pretomanid a valuable compound in the treatment of multi-drug-resistant tuberculosis .
Properties
Molecular Formula |
C14H12F3N3O5 |
|---|---|
Molecular Weight |
364.29 g/mol |
IUPAC Name |
(6R)-5,5,6,7,7-pentadeuterio-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1/i5D2,8D2,11D |
InChI Key |
ZLHZLMOSPGACSZ-WTRSTKSZSA-N |
Isomeric SMILES |
[2H][C@]1(C(N2C=C(N=C2OC1([2H])[2H])[N+](=O)[O-])([2H])[2H])OCC3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
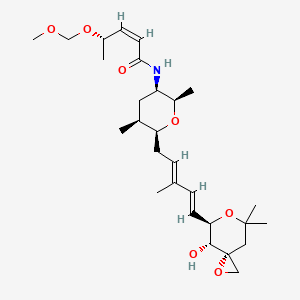
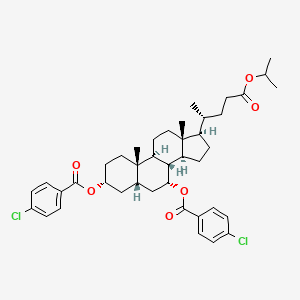
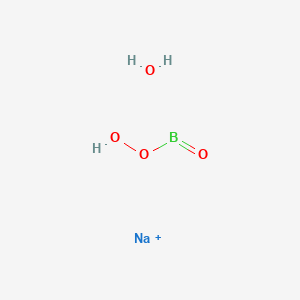


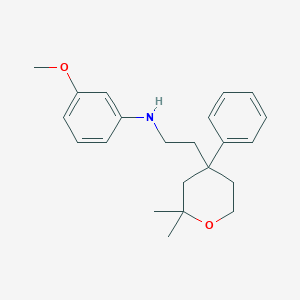
![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
